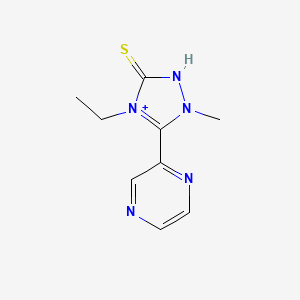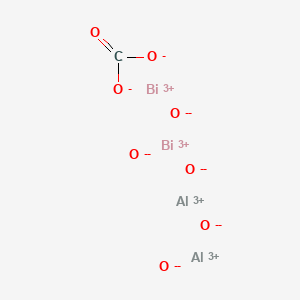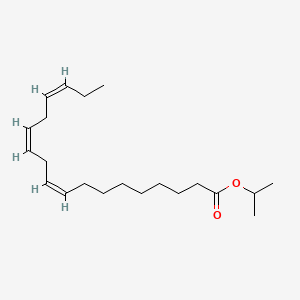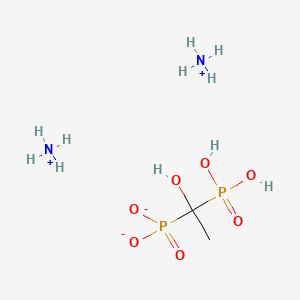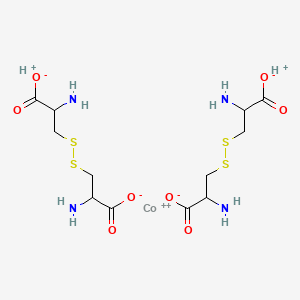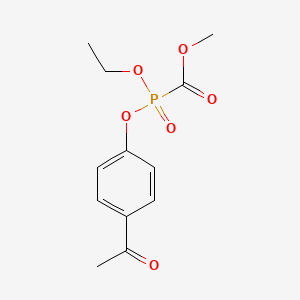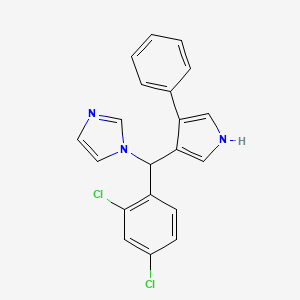
1H-Imidazole, 1-((2,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 1-((2,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- is a complex organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a 2,4-dichlorophenyl group and a 4-phenyl-1H-pyrrol-3-yl group attached to the imidazole ring
Méthodes De Préparation
The synthesis of 1H-Imidazole, 1-((2,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of Substituents: The 2,4-dichlorophenyl and 4-phenyl-1H-pyrrol-3-yl groups are introduced through subsequent substitution reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1H-Imidazole, 1-((2,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrrol groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydroimidazoles.
Applications De Recherche Scientifique
1H-Imidazole, 1-((2,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent.
Materials Science: The compound is used in the synthesis of functional materials, including dyes for solar cells and other optical applications.
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 1-((2,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit the SARS-CoV-2 3CLpro enzyme, which is crucial for viral replication . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and preventing the virus from replicating.
Comparaison Avec Des Composés Similaires
1H-Imidazole, 1-((2,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- can be compared with other imidazole derivatives:
Miconazole: An antifungal agent with a similar imidazole core but different substituents.
Ketoconazole: Another antifungal agent with a similar structure.
Fenticonazole: An antifungal agent with a similar imidazole core.
The uniqueness of 1H-Imidazole, 1-((2,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
170938-59-7 |
|---|---|
Formule moléculaire |
C20H15Cl2N3 |
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
1-[(2,4-dichlorophenyl)-(4-phenyl-1H-pyrrol-3-yl)methyl]imidazole |
InChI |
InChI=1S/C20H15Cl2N3/c21-15-6-7-16(19(22)10-15)20(25-9-8-23-13-25)18-12-24-11-17(18)14-4-2-1-3-5-14/h1-13,20,24H |
Clé InChI |
KXSPLCMPGAOMPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CNC=C2C(C3=C(C=C(C=C3)Cl)Cl)N4C=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



